[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate typically involves multi-step organic reactions. The key steps may include:
- Formation of the tetracyclic core through cyclization reactions.
- Introduction of the acetyloxy and dihydroxy groups via esterification and hydroxylation reactions.
- Protection of hydroxyl groups using triethylsilyl chloride to form triethylsilyloxy groups.
- Final esterification with benzoic acid to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Techniques like chromatography and recrystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxy groups can undergo oxidation to form diketones.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The triethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s multiple functional groups may interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine
Due to its complex structure, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, which can be explored in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate would depend on its specific interactions with molecular targets. The acetyloxy and dihydroxy groups may form hydrogen bonds with enzymes or receptors, while the triethylsilyloxy groups may enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trimethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate: Similar structure but with trimethylsilyloxy groups instead of triethylsilyloxy groups.
[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
The presence of triethylsilyloxy groups in [4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate enhances its stability and lipophilicity compared to similar compounds with different silyl groups
Properties
IUPAC Name |
[4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIYJPKYUNPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O10Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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